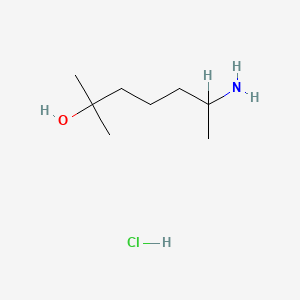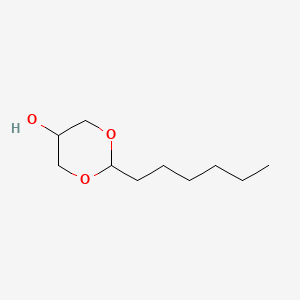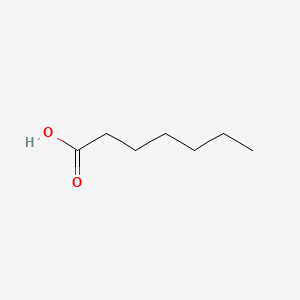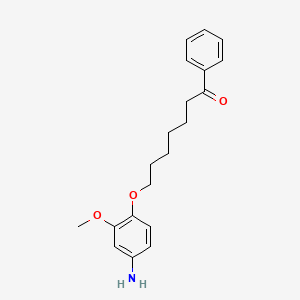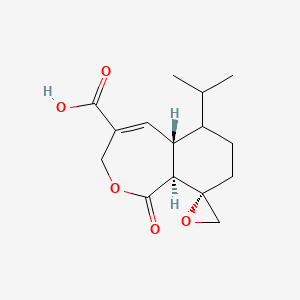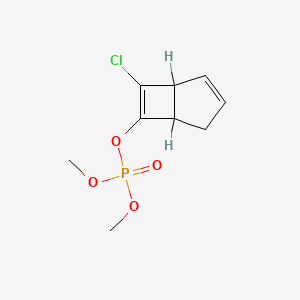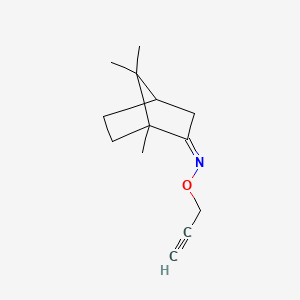![molecular formula C22H32O B1673184 (6AR,10AR)-3-(1,1-Dimethylbutyl)-6A,7,10,10A-tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran CAS No. 259869-55-1](/img/structure/B1673184.png)
(6AR,10AR)-3-(1,1-Dimethylbutyl)-6A,7,10,10A-tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran
説明
Pyran is a six-membered heterocyclic, organic compound with the chemical formula C5H6O. Its structure consists of a five-membered ring of carbon atoms with an oxygen atom replacing one of the carbons . Dibenzo[b,d]pyran is a derivative of pyran and has additional benzene rings attached to it .
Synthesis Analysis
The synthesis of pyran derivatives often involves the condensation of acetaldehyde with diethyl malonate, yielding an intermediate that is then cyclized to form pyran . For dibenzo[b,d]pyran derivatives, a Rh(III)-catalyzed C–H bond arylation with phenol derivatives has been developed for the direct and sustainable synthesis .Molecular Structure Analysis
The molecular structure of pyran consists of a five-membered ring of carbon atoms and one oxygen atom . For dibenzo[b,d]pyran, there are additional benzene rings attached to the pyran ring .Chemical Reactions Analysis
In terms of chemical reactions, a Rh(III)-catalyzed C–H bond arylation with phenol derivatives has been developed for the direct and sustainable synthesis of dibenzo[b,d]pyran-6-ones .Physical And Chemical Properties Analysis
Pyran is a colorless liquid at room temperature. It has a pleasant odor and is slightly soluble in water but more so in organic solvents .科学的研究の応用
Synthesis and Green Chemistry
A noteworthy aspect of scientific research on tetrahydrobenzo[b]pyran derivatives is the focus on developing efficient, environmentally-friendly synthetic methods. For instance, Jin et al. (2004) detail a clean, one-pot synthesis of tetrahydrobenzo(b)pyran derivatives catalyzed by hexadecyltrimethyl ammonium bromide in aqueous media, highlighting the method's neutral conditions, high yields, and use of water as a green solvent (Jin, Wang, Wang, Zhang, & Li, 2004). Similarly, Ziarani et al. (2011) achieved efficient synthesis of these derivatives using sulfonic acid functionalized silica, showcasing the benefits of nanoporous and recoverable solid acid catalysts (Ziarani, Abbasi, Badiei, & Aslani, 2011).
Catalysis and Methodology Development
Innovation in catalysis is another significant theme. Hojati et al. (2018) report using trichloroisocyanuric acid as an effective catalyst for synthesizing tetrahydrobenzo[b]pyran derivatives, demonstrating the method's simplicity, high yields, and the catalyst's accessibility (Hojati, MoeiniEghbali, Mohamadi, & Ghorbani, 2018). Davoodnia et al. (2011) utilized silica gel-supported polyphosphoric acid as an efficient and reusable catalyst, emphasizing the procedure's simplicity and the avoidance of hazardous solvents (Davoodnia, Allameh, Fazli, & Tavakoli-Hoseini, 2011).
特性
IUPAC Name |
(6aR,10aR)-6,6,9-trimethyl-3-(2-methylpentan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O/c1-7-12-21(3,4)16-9-10-17-18-13-15(2)8-11-19(18)22(5,6)23-20(17)14-16/h8-10,14,18-19H,7,11-13H2,1-6H3/t18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBFLLZNALVODA-RBUKOAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)C1=CC2=C(C=C1)C3CC(=CCC3C(O2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C)(C)C1=CC2=C(C=C1)[C@@H]3CC(=CC[C@H]3C(O2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426077 | |
| Record name | JWH-133 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6AR,10AR)-3-(1,1-Dimethylbutyl)-6A,7,10,10A-tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran | |
CAS RN |
259869-55-1 | |
| Record name | JWH 133 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259869-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylbutyl-1-deoxy-delta(9)-THC | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259869551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-133 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-133 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDG8048RDA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: JWH133 acts as an agonist of CB2R, meaning it binds to the receptor and activates it. [, , , , ] This activation triggers various downstream effects, primarily through the Gi/o signaling pathway. These effects include:
- Inhibition of adenylyl cyclase activity: JWH133 binding reduces cAMP production, impacting various cellular processes. []
- Modulation of immune responses: JWH133 can suppress inflammatory responses by influencing cytokine production and immune cell activity. [, ]
- Neuroprotective effects: JWH133 has shown potential in reducing neuronal damage in stroke models by promoting neurogenesis and reducing inflammation. []
- Potential anti-fibrotic effects: Studies suggest JWH133 may limit collagen production by human fibroblasts, potentially impacting wound healing and fibrotic diseases. []
A: CB2R is primarily found on immune cells but is also expressed in the central nervous system, including microglia and neurons. [] Following a stroke, CB2R expression increases, suggesting a role in the brain's response to injury. [] Research indicates that JWH133, through CB2R activation, may contribute to stroke recovery by:
- Promoting neuroblast migration: JWH133 appears to enhance the migration of neuroblasts, precursor cells to neurons, towards the stroke-damaged area. This migration is crucial for neurogenesis, the formation of new neurons, which can aid in functional recovery. []
- Improving sensorimotor function: Studies using animal models of stroke have shown that JWH133 treatment is associated with improved performance in behavioral tests assessing sensorimotor skills, suggesting a positive impact on functional recovery. []
A: JWH133 exhibits a bias towards G-protein signaling pathways upon CB2R activation. [] This contrasts with some other cannabinoid classes, such as classic cannabinoids like Δ9-tetrahydrocannabinol, which show little to no efficacy in activating certain non-canonical pathways, like β-arrestin recruitment. [] This difference in functional selectivity highlights the complexity of CB2R signaling and the diverse pharmacological profiles of different cannabinoid ligands. Understanding these distinct signaling biases is crucial for developing targeted therapies with improved efficacy and reduced side effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



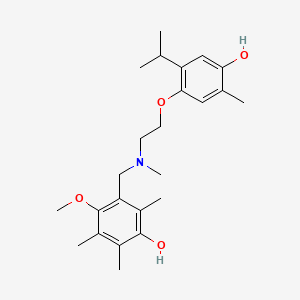
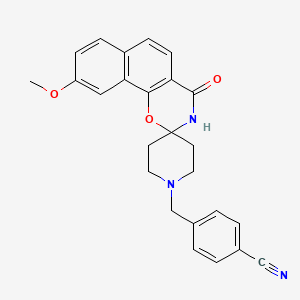
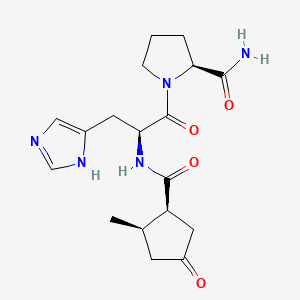

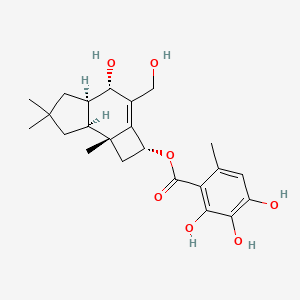
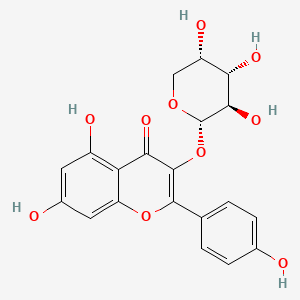
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1673115.png)
